4-chloro-1-methyl-N-(morpholin-4-ylcarbamothioyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-[(4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N’-morpholinothiourea is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chloro and methyl group, a morpholine ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N’-morpholinothiourea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated to introduce the chloro and methyl substituents.
Coupling with Morpholine: The chlorinated and methylated pyrazole is reacted with morpholine to form the morpholine-substituted pyrazole.
Thiourea Formation: Finally, the morpholine-substituted pyrazole is reacted with thiourea to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N’-morpholinothiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted pyrazoles.
Scientific Research Applications
N-[(4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N’-morpholinothiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N’-morpholinothiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)carbonyl morpholine: Similar structure with a nitro group instead of a thiourea moiety.
5-Chloro-1-methyl-1H-pyrazol-3-yl carbonyl piperidine: Similar pyrazole core but different substituents.
Uniqueness
N-[(4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N’-morpholinothiourea is unique due to its combination of a pyrazole ring, morpholine, and thiourea moiety, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C10H14ClN5O2S |
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Molecular Weight |
303.77 g/mol |
IUPAC Name |
4-chloro-2-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H14ClN5O2S/c1-15-8(7(11)6-12-15)9(17)13-10(19)14-16-2-4-18-5-3-16/h6H,2-5H2,1H3,(H2,13,14,17,19) |
InChI Key |
JSAYBFHLTCZOHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC(=S)NN2CCOCC2 |
Origin of Product |
United States |
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